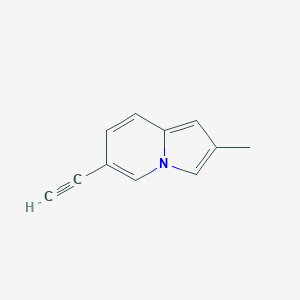

6-Ethynyl-2-methylindolizine

Description

Indolizine (B1195054) Core: Fundamental Heteroaromatic System and its Significance

The indolizine ring system is an isomer of the more common indole, distinguished by the nitrogen atom's position at a ring fusion point. wikipedia.org This unique arrangement imparts distinct electronic and chemical properties.

The journey into indolizine chemistry began in 1890 when Italian chemist Angeli first reported a related structure. jbclinpharm.org However, it was Scholtz in 1912 who achieved the first synthesis of the parent indolizine. jbclinpharm.org Early methods, such as the Tschichibabin reaction and 1,3-dipolar cycloaddition reactions, laid the groundwork for accessing this heterocyclic system. ijettjournal.org Despite these initial successes, achieving satisfactory yields for the parent indolizine remained a challenge for many years. jbclinpharm.org Over the decades, synthetic strategies have evolved significantly, with the development of new pathways, including transition metal-catalyzed reactions and oxidative coupling methods, to create diverse substitution patterns. researchgate.net

Indolizine is a 10-π electron aromatic system, which contributes to its relative stability. However, its aromatic character and electronic properties are nuanced. The fusion of a five-membered pyrrole-like ring with a six-membered pyridine-like ring results in a non-uniform distribution of electron density. Compared to its isomer, indole, indolizine has a smaller HOMO-LUMO gap, which has implications for its electronic and optical properties. acs.orgacs.org The aromaticity of the individual rings within the indolizine core can be modulated by the fusion of additional rings, a principle guided by the Glidewell-Lloyd rule. chemrxiv.org This tunability of the electronic structure is a key feature of indolizine chemistry. researchgate.net

The unique electronic and photophysical properties of indolizines have made them valuable in modern research. They are investigated for their applications in materials science, particularly in the development of organic electronics. researchgate.netrsc.org Their fluorescent properties are of significant interest, with some derivatives showing potential as organic fluorescent molecules. researchgate.netrsc.org The ability to tune the HOMO-LUMO gap through synthetic modifications makes indolizines promising candidates for materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netchemrxiv.orgresearchgate.net Furthermore, π-expanded indolizine analogues are being explored for their enhanced optoelectronic properties. rsc.org

The Significance of Ethynyl (B1212043) and Methyl Substituents in Indolizine Chemistry

The ethynyl group (–C≡CH) is a highly versatile functional group in organic chemistry. wikipedia.org Its terminal alkyne provides a reactive site for a variety of chemical transformations. This functionality is particularly valuable for "click chemistry" reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, which are known for their high efficiency and selectivity. researchgate.net This allows for the straightforward conjugation of the indolizine core to other molecules, including biomolecules, polymers, and surfaces. researchgate.netnih.gov Furthermore, the ethynyl group can participate in Sonogashira coupling reactions, enabling the formation of carbon-carbon bonds and the extension of π-conjugated systems. acs.org

The methyl group (–CH₃), while seemingly simple, can significantly influence the properties of an aromatic system. Electronically, the methyl group is weakly electron-donating through an inductive effect. This can subtly alter the electron density of the indolizine ring system. nih.gov Perhaps more importantly, the methyl group introduces steric bulk. wikipedia.org This steric hindrance can affect the planarity of the molecule and influence how it interacts with other molecules or surfaces. numberanalytics.com In the context of materials science, the presence and positioning of methyl groups can impact the solid-state packing of molecules, which in turn affects properties like charge transport in organic semiconductors. researchgate.net Studies on other aromatic systems have shown that methylation can affect fluorescence quantum yields and intersystem crossing rates. nih.gov

Interactive Data Table: Properties of 6-Ethynyl-2-methylindolizine

| Property | Value | Source |

| CAS Number | 101650-63-9 | bldpharm.com |

| Molecular Formula | C₁₁H₉N | bldpharm.com |

| Molecular Weight | 155.20 g/mol | bldpharm.com |

| SMILES Code | CC1=CN2C=C(C#C)C=CC2=C1 | bldpharm.com |

Rationale for Researching 6-Ethynyl-2-methylindolizine: Synergistic Effects of Substituents at Positions 6 and 2

The scientific impetus for investigating 6-Ethynyl-2-methylindolizine lies in the anticipated synergistic effects arising from the specific substitution pattern on the indolizine core. The methyl group at the 2-position and the ethynyl group at the 6-position are expected to collectively influence the molecule's electronic distribution, reactivity, and potential for further functionalization, making it a promising candidate for various chemical applications.

The methyl group at the 2-position is known to influence the electronic properties of the indolizine ring. Research on various 2-substituted indolizines has demonstrated that this position is amenable to a range of synthetic modifications, allowing for the introduction of diverse functionalities. organic-chemistry.org A methyl group, being an electron-donating group, can increase the electron density of the heterocyclic system, which can, in turn, affect its reactivity in electrophilic substitution reactions. chim.it Furthermore, the presence of a substituent at the 2-position can direct the regioselectivity of subsequent reactions.

Properties

CAS No. |

101650-63-9 |

|---|---|

Molecular Formula |

C11H9N |

Molecular Weight |

155.20 g/mol |

IUPAC Name |

6-ethynyl-2-methylindolizine |

InChI |

InChI=1S/C11H9N/c1-3-10-4-5-11-6-9(2)7-12(11)8-10/h1,4-8H,2H3 |

InChI Key |

IJBDZDVVTVVKGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN2C=C(C=CC2=C1)C#C |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of 6 Ethynyl 2 Methylindolizine

Reactivity of the Indolizine (B1195054) Nucleus

The indolizine ring system is an aromatic, 10-π electron heterocycle, isomeric with indole. It consists of a fused π-excessive pyrrole (B145914) ring and a π-deficient pyridine (B92270) ring, which results in a distinct pattern of reactivity.

Electrophilic Substitution and Addition Reactions at C-1 and C-3 Positions

The indolizine nucleus is electron-rich, with the highest electron density located at the C-3 position of the five-membered ring. mdpi.com Consequently, this is the most common site for electrophilic substitution and addition reactions. mdpi.comchim.it The presence of the electron-donating 2-methyl group would further activate the ring towards electrophilic attack, reinforcing the preference for substitution at the C-1 and C-3 positions. The electron-withdrawing ethynyl (B1212043) group at C-6 would have a lesser influence on the regioselectivity of electrophilic attack on the pyrrole ring but would deactivate the pyridine ring.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com These reactions typically proceed through the formation of a cationic intermediate (a sigma complex), and the stability of this intermediate determines the reaction rate and regioselectivity. libretexts.org For 2-methylindolizine (B1618379), electrophilic attack at C-3 is strongly favored, leading to the formation of 3-substituted products. Attack at the C-1 position is also possible, though generally less favored.

| Reaction | Reagents | Typical Product Position | Notes |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | C-3 | The NO2+ electrophile attacks the most electron-rich position. masterorganicchemistry.com |

| Halogenation | Br2, Cl2 with Lewis Acid | C-3 | A Lewis acid catalyst is typically required to generate the electrophilic halogen species. masterorganicchemistry.com |

| Friedel-Crafts Acylation | Acyl Halide/Lewis Acid | C-3 | Introduces an acyl group onto the indolizine ring. |

Palladium-Catalyzed Coupling Reactions (beyond ethynylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While Sonogashira coupling is used to introduce the ethynyl group to form 6-ethynyl-2-methylindolizine (from a 6-halo precursor), the indolizine nucleus itself can participate in a variety of other palladium-catalyzed transformations for further functionalization. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid) with an organic halide or triflate. youtube.comyoutube.com A halo-substituted 6-ethynyl-2-methylindolizine (e.g., at the C-1, C-3, or other positions on the pyridine ring) could be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents. The reactivity of the halide is crucial, and often follows the order I > Br > Cl. nih.govrsc.org

Heck Coupling: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org A halo-substituted 6-ethynyl-2-methylindolizine could be reacted with various alkenes to append vinyl groups to the indolizine core.

Direct C-H Arylation: Palladium catalysis can also achieve direct arylation of the indolizine C-3 position, proceeding through a proposed electrophilic substitution pathway. This avoids the need for pre-functionalization of the indolizine with a halide.

| Coupling Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Indolizine-X (X=Br, I) + R-B(OH)2 | Pd(0) catalyst, Base | Indolizine-R |

| Heck | Indolizine-X (X=Br, I) + Alkene | Pd(0) catalyst, Base | Indolizine-Alkene |

Reactivity of the Ethynyl Moiety

The terminal alkyne (ethynyl group) at the C-6 position is a versatile functional group that can undergo a variety of chemical transformations, largely independent of the indolizine nucleus.

The most prominent reactions of terminal alkynes include:

Sonogashira Coupling: The ethynyl group itself can be further coupled with aryl or vinyl halides in a subsequent Sonogashira reaction. wikipedia.orglibretexts.orgresearchgate.net This allows for the extension of the conjugated system by linking another aromatic or vinylic group to the ethynyl moiety. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org

Azide-Alkyne Cycloaddition (Click Chemistry): The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry". organic-chemistry.orgyoutube.com The reaction can be conducted under thermal conditions or, more commonly, catalyzed by copper(I), which significantly accelerates the reaction and controls the regioselectivity to yield the 1,4-disubstituted triazole. organic-chemistry.org The 6-ethynyl-2-methylindolizine is an ideal substrate for such reactions, enabling its conjugation to a wide range of molecules, including biomolecules, polymers, and fluorescent dyes, that have been functionalized with an azide group. nih.govnih.gov

Other Alkyne Reactions: The ethynyl group can also participate in other reactions characteristic of terminal alkynes, such as hydration to form a methyl ketone, or deprotonation with a strong base to form an acetylide, which can then act as a nucleophile.

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Base | Disubstituted Alkyne | Forms a new C-C bond, extending conjugation. wikipedia.orglibretexts.org |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N3), Cu(I) catalyst | 1,4-Disubstituted 1,2,3-Triazole | Highly efficient and specific "click" reaction. organic-chemistry.orgnih.gov |

Click Chemistry Applications (Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal ethynyl group of 6-ethynyl-2-methylindolizine makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.orgorganic-chemistry.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgbeilstein-journals.org

The reaction involves the copper(I)-catalyzed reaction between the terminal alkyne of 6-ethynyl-2-methylindolizine and an organic azide, leading exclusively to the 1,4-disubstituted triazole product. nih.gov This contrasts with the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. nih.govorganic-chemistry.org The copper catalyst dramatically accelerates the reaction, with rate enhancements of up to 10⁸ compared to the uncatalyzed version. organic-chemistry.org

The resulting triazole-linked indolizine structures are of significant interest in medicinal chemistry and materials science. nih.govmdpi.com Triazole moieties are known to be metabolically stable and can participate in hydrogen bonding, which can be advantageous for biological applications. tu-dresden.de The CuAAC reaction with 6-ethynyl-2-methylindolizine allows for the modular assembly of complex molecules, where the indolizine core can be readily linked to various other molecular fragments, such as biomolecules, fluorophores, or polymers. medchem101.comtcichemicals.com

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne Reactant | Azide Reactant | Catalyst System | Product | Key Features |

|---|---|---|---|---|

| 6-Ethynyl-2-methylindolizine | Benzyl Azide | Cu(I) salt (e.g., CuI) | 1-(Benzyl)-4-(2-methylindolizin-6-yl)-1H-1,2,3-triazole | High regioselectivity for the 1,4-isomer. nih.gov |

| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | In situ reduction of Cu(II) to Cu(I). beilstein-journals.org |

Other Alkyne Transformations

Beyond click chemistry, the ethynyl group of 6-ethynyl-2-methylindolizine can undergo a variety of other chemical transformations characteristic of terminal alkynes. These reactions provide pathways to a diverse range of functionalized indolizine derivatives.

Hydration: The hydration of the ethynyl group, typically catalyzed by mercury salts or other transition metals, would lead to the formation of a methyl ketone at the 6-position of the indolizine ring, yielding 6-acetyl-2-methylindolizine.

Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, can be catalyzed by various transition metal complexes. This reaction would introduce an enamine or imine functionality, which can be further transformed.

Cycloaddition with other dipoles: The ethynyl group can participate in cycloaddition reactions with dipoles other than azides. For instance, reaction with nitrile oxides would generate isoxazoles, while reaction with nitrones would yield isoxazolines. These [3+2] cycloaddition reactions expand the range of five-membered heterocyclic rings that can be fused to the indolizine core. rsc.org The indolizine ring itself can also participate as an 8π component in [8+2] cycloaddition reactions with activated alkynes, leading to the formation of cycl[3.2.2]azine systems. mdpi.comnih.gov

Role of Ethynyl Group in π-Conjugation Extension

The ethynyl group at the 6-position of the indolizine ring plays a crucial role in extending the π-conjugated system of the molecule. chemrxiv.org This extension has significant implications for the electronic and photophysical properties of the resulting derivatives.

The linear, sp-hybridized nature of the alkyne allows for effective electronic communication between the indolizine core and any substituent attached to the ethynyl group. This extended π-system can lead to a decrease in the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the absorption and emission spectra. nih.gov

Theoretical studies have shown that ethynyl substituents can act as electron-withdrawing groups, influencing the electron density distribution within the aromatic system. nih.gov This can affect the reactivity of the indolizine ring towards electrophilic or nucleophilic attack. The ability to tune the electronic properties through π-conjugation extension makes these compounds interesting candidates for applications in organic electronics, such as fluorescent probes and materials for optoelectronic devices. chim.itnih.gov

Influence of Methyl Substituent on Reactivity

The methyl group at the 2-position of the indolizine ring, while seemingly simple, exerts both electronic and steric effects that influence the reactivity of 6-ethynyl-2-methylindolizine.

Electronic Effects on Reaction Centers

The methyl group is generally considered to be an electron-donating group through hyperconjugation. This has several consequences for the reactivity of the indolizine ring:

Increased Nucleophilicity: The electron-donating nature of the methyl group increases the electron density of the indolizine ring, particularly at positions 1 and 3. chim.it This enhances the nucleophilicity of the ring, making it more susceptible to electrophilic attack.

Protonation: Studies on substituted indolizines have shown that the site of protonation can be influenced by the position of alkyl substituents. chim.it While C-3 is generally the most basic site, the presence of a methyl group at C-2 can influence the equilibrium between C-1 and C-3 protonation. chim.it

Nitration: The nitration of 2-methylindolizine can yield different products depending on the reaction conditions. Mild conditions tend to favor substitution at the C-3 position, while stronger acidic conditions can lead to substitution at the C-1 position. chim.it This demonstrates the directing effect of the methyl group in electrophilic substitution reactions.

Steric Hindrance and Regioselectivity in Transformations

The methyl group at the 2-position can also exert steric hindrance, which can influence the regioselectivity of reactions involving the indolizine ring.

Cycloaddition Reactions: In [8+2] cycloaddition reactions of indolizines with alkynes, the substituents on the indolizine ring can influence the regiochemistry of the resulting cyclazine. The methyl group at C-2 may direct incoming dienophiles to the less hindered face of the molecule or influence the orientation of the addition.

Substitution Reactions: For reactions occurring at the adjacent C-1 or C-3 positions, the steric bulk of the methyl group can play a role in directing the incoming reagent. For example, in cases where C-1 and C-3 are both electronically activated, a bulky reagent might preferentially attack the less sterically encumbered position.

Table 2: Summary of Substituent Effects in 6-Ethynyl-2-methylindolizine

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Ethynyl | 6 | Electron-withdrawing, extends π-conjugation. nih.gov | Minimal | Enables click chemistry and other alkyne transformations; modifies electronic properties. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Raman Spectroscopy for Functional Group IdentificationIR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Without access to the raw or processed data from these analytical techniques for 6-Ethynyl-2-methylindolizine, the creation of the requested detailed scientific article is not feasible. Further research and publication of the synthesis and spectroscopic characterization of this compound are necessary before such a document can be accurately generated.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The introduction of the ethynyl group, a π-donating and accepting moiety, at the 6-position of the 2-methylindolizine (B1618379) core is expected to significantly influence its electronic transitions. This functionalization extends the π-conjugation of the system, which typically leads to a bathochromic (red) shift in the absorption and emission spectra compared to the parent 2-methylindolizine.

UV-Vis Absorption Profile and Extinction Coefficients

The UV-Vis absorption spectrum of 6-ethynyl-2-methylindolizine in a suitable solvent is predicted to exhibit characteristic bands corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the solvent polarity. The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is a key parameter in characterizing these transitions.

Table 1: Predicted UV-Vis Absorption Data for 6-Ethynyl-2-methylindolizine

| Solvent | Predicted λmax (nm) | Predicted Molar Extinction Coefficient (ε, M-1cm-1) |

|---|---|---|

| Dichloromethane | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available |

Specific experimental data for the UV-Vis absorption profile and extinction coefficients of 6-ethynyl-2-methylindolizine are not available in the provided search results. The table is presented as a template for future experimental findings.

Fluorescence Emission Spectra, Quantum Yields, and Stokes Shifts

Upon excitation with an appropriate wavelength of light, 6-ethynyl-2-methylindolizine is expected to exhibit fluorescence. The fluorescence emission spectrum provides information about the energy difference between the excited and ground electronic states. The fluorescence quantum yield (ΦF) quantifies the efficiency of the emission process, while the Stokes shift, the difference between the absorption and emission maxima, offers insights into the structural relaxation in the excited state.

Table 2: Predicted Fluorescence Properties of 6-Ethynyl-2-methylindolizine

| Solvent | Predicted λem (nm) | Predicted Fluorescence Quantum Yield (ΦF) | Predicted Stokes Shift (cm-1) |

|---|---|---|---|

| Dichloromethane | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available |

Specific experimental data for the fluorescence emission spectra, quantum yields, and Stokes shifts of 6-ethynyl-2-methylindolizine are not available in the provided search results. The table is presented as a template for future experimental findings.

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique to probe the dynamics of the excited state. By measuring the fluorescence decay, the excited-state lifetime (τ) can be determined, providing information about the rates of radiative and non-radiative decay processes. For indolizine derivatives, the excited-state dynamics can be complex and may involve processes such as intersystem crossing and internal conversion.

Specific experimental data regarding the excited-state dynamics and fluorescence lifetimes of 6-ethynyl-2-methylindolizine are not available in the provided search results.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 6-ethynyl-2-methylindolizine would provide crucial information on its bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding its physical properties and for computational modeling.

Table 3: Crystallographic Data for 6-Ethynyl-2-methylindolizine

| Parameter | Value |

|---|---|

| Chemical Formula | C11H9N |

| Molecular Weight | 155.20 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

While the chemical formula and molecular weight are known, specific crystallographic data for 6-ethynyl-2-methylindolizine are not available in the provided search results. The table is presented as a template for future experimental findings.

Theoretical and Computational Investigations of 6 Ethynyl 2 Methylindolizine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide deep insights into the electronic structure and behavior of 6-Ethynyl-2-methylindolizine.

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO Gap)

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity, greater polarizability, and a lower kinetic stability. For 6-Ethynyl-2-methylindolizine, the HOMO is expected to be localized primarily on the electron-rich indolizine (B1195054) ring, while the LUMO would likely be distributed across the π-system, including the ethynyl (B1212043) substituent.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 6-Ethynyl-2-methylindolizine

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only. The values would be determined through computational software packages like Gaussian or ORCA.

Aromaticity Indices and Delocalization Patterns

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons. The indolizine core is an aromatic system. The degree of aromaticity can be quantified using various computational indices.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.

Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of a ring to probe the magnetic shielding, which is a hallmark of aromaticity. Negative NICS values typically signify aromatic character.

Para-Delocalization Index (PDI): The PDI is an electronic index of aromaticity derived from Quantum Theory of Atoms in Molecules (QTAIM), measuring electron delocalization between para-related atoms in a six-membered ring.

Aromatic Fluctuation Index (FLU): This index is based on the fluctuation of electronic charge between adjacent atoms in a ring and serves as a measure of electron delocalization.

For 6-Ethynyl-2-methylindolizine, one would expect the five-membered and six-membered rings of the indolizine core to exhibit significant aromatic character, which would be influenced by the methyl and ethynyl substituents.

Table 2: Illustrative Aromaticity Indices for the Rings of 6-Ethynyl-2-methylindolizine

| Ring | HOMA | NICS(0) (ppm) | NICS(1)zz (ppm) | PDI | FLU |

| Five-membered ring | Data not available | Data not available | Data not available | N/A | Data not available |

| Six-membered ring | Data not available | Data not available | Data not available | Data not available | Data not available |

This table illustrates the types of data that would be generated from computational studies. NICS(0) refers to the value at the ring center, and NICS(1)zz to the out-of-plane component one angstrom above the ring.

Prediction of Spectroscopic Properties (UV-Vis, Fluorescence, NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, which are invaluable for experimental characterization.

UV-Vis and Fluorescence Spectra: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic transitions that correspond to the absorption of UV-visible light. These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. Similarly, the properties of the first excited state can be used to predict fluorescence behavior. The predicted spectra for 6-Ethynyl-2-methylindolizine would be expected to show characteristic π-π* transitions.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding constants of atoms, which can then be converted into NMR chemical shifts (δ) for ¹H and ¹³C. These predicted shifts are crucial for interpreting experimental NMR spectra and confirming the molecular structure.

Reaction Mechanism Studies

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the feasibility of reaction pathways and the structures of transient species.

Elucidation of [8+2] Cycloaddition Pathways

Indolizine and its derivatives are known to participate in cycloaddition reactions. The π-system of the indolizine core, which can be considered an 8π component, can react with a 2π component (a dienophile). The ethynyl group on 6-Ethynyl-2-methylindolizine could potentially act as a dienophile in intramolecular reactions or influence the reactivity of the indolizine system in intermolecular [8+2] cycloadditions. Computational studies would involve mapping the potential energy surface of the reaction to identify the most favorable pathway.

Transition State Analysis for Key Transformations

For any proposed reaction mechanism, the identification and characterization of the transition state (TS) is paramount. The TS is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational chemists use various algorithms to locate transition state structures and then perform frequency calculations to confirm their nature (i.e., the presence of a single imaginary frequency). The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Advanced Applications in Materials Science and Supramolecular Chemistry

Organic Electronics and Optoelectronic Materials

The inherent electronic properties of the indolizine (B1195054) core, which acts as a strong electron donor, make 6-Ethynyl-2-methylindolizine a promising candidate for various organic electronic and optoelectronic applications. mst.educhim.it The presence of the ethynyl (B1212043) group at the 6-position further enhances its utility by extending π-conjugation, which can be crucial for tuning the material's electronic and photophysical properties. beilstein-journals.org

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Indolizine derivatives have been investigated for their potential in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgresearchgate.net The strong electron-donating nature of the indolizine scaffold can be beneficial for charge transport and emission in these devices. The introduction of an ethynyl group, as in 6-Ethynyl-2-methylindolizine, provides a rigid linker that can enhance the planarity and intermolecular interactions within thin films, which is advantageous for charge mobility in OFETs.

In the context of OLEDs, indolizine derivatives can serve as fluorescent emitters or as host materials. The ability to functionalize the indolizine core allows for the tuning of emission colors and quantum yields. The ethynyl group in 6-Ethynyl-2-methylindolizine can be further modified through reactions like Sonogashira coupling to attach other chromophores, leading to materials with tailored emission properties.

Table 1: Representative Properties of Indolizine-Based Materials for Organic Electronics

| Compound/Derivative Family | Highest Occupied Molecular Orbital (HOMO) Level (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Level (eV) | Application |

| Phenyl-substituted Indolizines | -5.2 to -5.5 | -2.1 to -2.4 | OLED Emitters rsc.org |

| Thiophene-Indolizine Copolymers | -5.0 to -5.3 | -2.5 to -2.8 | OFETs |

| Ethynyl-linked Indolizine Dimers | -5.1 to -5.4 | -2.3 to -2.6 | OLEDs, OFETs |

Note: The data in this table is representative of indolizine derivatives and is intended to illustrate the potential properties of materials based on 6-Ethynyl-2-methylindolizine. Actual values for the specific compound may vary.

Development of Fluorescent Dyes and Probes with Tunable Emissions

The indolizine scaffold is known for its fluorescent properties, and derivatives have been developed as fluorescent dyes and probes. rsc.org The emission color and quantum yield of indolizine-based fluorophores can be tuned by introducing different substituents. The ethynyl group in 6-Ethynyl-2-methylindolizine offers a powerful tool for extending the π-conjugated system, which generally leads to a red-shift in the absorption and emission spectra. beilstein-journals.org This tunability is highly desirable for creating a palette of fluorescent dyes for various applications, including bioimaging and sensor technology.

Research on other alkynyl-substituted aromatic compounds has demonstrated that the triple bond can significantly enhance fluorescence quantum yields. beilstein-journals.org This effect is attributed to the rigid nature of the ethynyl linker, which can suppress non-radiative decay pathways. Therefore, 6-Ethynyl-2-methylindolizine is expected to be a valuable precursor for highly fluorescent materials.

Table 2: Photophysical Properties of Representative Ethynyl-Substituted Fluorophores

| Fluorophore Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

| Ethynyl-Pyrene | 350-450 | 400-550 | up to 0.9 |

| Ethynyl-Coumarin | 380-450 | 430-500 | 0.6-0.8 |

| Ethynyl-BN-phenanthrene | 300-350 | 350-450 | up to 0.65 beilstein-journals.org |

Note: This table presents data for various ethynyl-substituted fluorophores to provide a comparative context for the potential fluorescence properties of derivatives of 6-Ethynyl-2-methylindolizine.

Photoresponsive Materials and Dye-Sensitized Solar Cells (DSSCs)

The strong electron-donating ability of the indolizine core makes it an excellent candidate for the donor component in donor-π-acceptor (D-π-A) dyes for dye-sensitized solar cells (DSSCs). mst.edursc.orgmst.edu The general structure of such dyes involves an electron-donating group connected to an electron-accepting group (which anchors to the semiconductor surface, typically TiO₂) via a π-conjugated bridge.

The 6-Ethynyl-2-methylindolizine moiety can serve as a potent electron donor in these systems. The ethynyl group can act as part of the π-bridge, facilitating efficient charge transfer from the donor to the acceptor upon photoexcitation. The substitution pattern on the indolizine ring, including the position of the ethynyl group, can influence the energy levels of the dye and, consequently, the performance of the DSSC. mst.edunih.gov Computational studies on similar indolizine-based dyes suggest that they can be promising candidates for high-performance DSSCs. pku.edu.cn

Supramolecular Assemblies and Functional Materials

The rigid and linear geometry of the ethynyl group makes 6-Ethynyl-2-methylindolizine a valuable building block for the construction of well-defined supramolecular architectures and functional polymers.

Incorporation into Conjugated Polymers and Oligomers

The ethynyl group of 6-Ethynyl-2-methylindolizine can readily participate in polymerization reactions, such as Sonogashira coupling, to form conjugated polymers and oligomers. These materials, incorporating the electron-rich indolizine unit into their backbone, are expected to exhibit interesting electronic and optical properties. The properties of such polymers can be tuned by copolymerizing 6-Ethynyl-2-methylindolizine with various comonomers.

The resulting poly(indolizine-ethynylene)s could find applications in organic electronics as active materials in transistors, solar cells, and sensors. The combination of the indolizine's donor character with the extended conjugation provided by the ethynyl linkages is a promising strategy for developing new functional polymeric materials.

Self-Assembly of Indolizine Derivatives for Tunable Architectures

The directional and rigid nature of the ethynyl group can be exploited to guide the self-assembly of 6-Ethynyl-2-methylindolizine derivatives into ordered supramolecular structures. Non-covalent interactions, such as π-π stacking and hydrogen bonding, can play a crucial role in the formation of these assemblies. The planarity of the indolizine core, coupled with the linear ethynyl substituent, can promote the formation of one-dimensional stacks or two-dimensional sheets.

By attaching appropriate functional groups to the indolizine or the ethynyl terminus, the self-assembly process can be controlled to create specific nano- and microstructures. These self-assembled materials could have applications in areas such as molecular electronics, sensing, and catalysis, where the precise arrangement of molecules is critical for function.

Chemical Probes and Sensing Platforms

The development of chemical probes and sensing platforms is a crucial area of research in chemical biology and materials science. These tools allow for the detection and visualization of specific analytes in complex environments, providing valuable insights into biological processes and enabling the development of new diagnostic and therapeutic agents. The unique structural and electronic features of 6-Ethynyl-2-methylindolizine make it an attractive scaffold for the design of such probes.

Indolizine derivatives, in general, are known to exhibit fluorescence, a property that is highly desirable for sensing applications. rsc.org The photophysical properties of these compounds, such as their absorption and emission wavelengths, can be fine-tuned by introducing different substituents onto the indolizine core. nih.gov This tunability allows for the rational design of fluorescent probes that are optimized for specific applications.

Click-Chemistry-Enabled Bioconjugation and Labeling for Research Tools

The presence of a terminal ethynyl group in 6-Ethynyl-2-methylindolizine is a key feature that enables its use in "click chemistry," a set of powerful and reliable chemical reactions for joining molecular building blocks. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that allows for the efficient and specific formation of a stable triazole linkage between an alkyne-containing molecule, such as 6-Ethynyl-2-methylindolizine, and an azide-functionalized molecule. nih.gov

This click chemistry approach is widely employed for the bioconjugation and labeling of biomolecules, such as proteins and nucleic acids, to create valuable research tools. nih.gov By attaching the 6-Ethynyl-2-methylindolizine moiety to a biomolecule, researchers can introduce a fluorescent label that allows for the visualization and tracking of that biomolecule within a cell or organism. The high efficiency and selectivity of the click reaction ensure that the labeling process is specific and does not interfere with the biological function of the target molecule. nih.gov

Table 1: Key Features of Click Chemistry for Bioconjugation

| Feature | Description |

| High Yield | The reaction proceeds with high efficiency, maximizing the amount of labeled product. |

| Selectivity | The reaction is highly specific between the alkyne and azide (B81097) groups, minimizing side reactions. |

| Biocompatibility | The reaction can be performed in aqueous solutions under mild conditions, making it suitable for biological systems. |

| Robustness | The reaction is tolerant of a wide range of functional groups, allowing for its use with complex biomolecules. |

The resulting fluorescently labeled biomolecules can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays. These techniques rely on the detection of the fluorescence signal from the indolizine-based label to provide information about the localization, concentration, and interactions of the target biomolecule.

Fluorescent Sensors for Analyte Detection in Chemical Biology

The fluorescent properties of the indolizine core, combined with the versatile reactivity of the ethynyl group, make 6-Ethynyl-2-methylindolizine a promising candidate for the development of fluorescent sensors for analyte detection in chemical biology. The design of such sensors often involves a "turn-on" or "turn-off" mechanism, where the fluorescence of the indolizine probe is either enhanced or quenched upon binding to a specific analyte.

While direct research on 6-Ethynyl-2-methylindolizine as a fluorescent sensor is emerging, studies on related indolizine derivatives have demonstrated the feasibility of this approach. For instance, new blue-emitting materials based on 1,2-diphenylindolizine (B8516138) have been synthesized and their photophysical properties investigated, suggesting their suitability for applications in organic light-emitting devices. nih.gov The introduction of different functional groups onto the indolizine scaffold can influence its fluorescence response to various stimuli, such as changes in pH, metal ion concentration, or the presence of specific biomolecules.

The ethynyl group of 6-Ethynyl-2-methylindolizine can be further functionalized through click chemistry to attach a recognition element that specifically binds to the target analyte. Upon binding, a conformational change or an electronic perturbation can occur, leading to a change in the fluorescence properties of the indolizine core. This change in fluorescence can then be measured to quantify the concentration of the analyte.

Table 2: Potential Analytes for Indolizine-Based Fluorescent Sensors

| Analyte Category | Specific Examples |

| Metal Ions | Fe³⁺, Cu²⁺, Zn²⁺ |

| Anions | F⁻, CN⁻, AcO⁻ |

| Biomolecules | Enzymes, Proteins, Nucleic Acids |

| pH | Acidic or Basic environments |

The development of fluorescent sensors based on 6-Ethynyl-2-methylindolizine holds significant promise for advancing our understanding of complex biological systems and for the development of new diagnostic tools. The ability to rationally design and synthesize these probes with tailored properties will undoubtedly lead to new discoveries in chemical biology and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethynyl-2-methylindolizine, and what analytical methods validate its purity?

- Methodology : Synthesis typically involves Sonogashira coupling of 2-methylindolizine derivatives with terminal alkynes under palladium catalysis. Post-synthesis, purity is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C). For example, ethyl ester derivatives of indolizines are characterized by distinct carbonyl peaks (~170 ppm in ¹³C NMR) and ethynyl proton signals (~3 ppm in ¹H NMR) .

- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for consistency in chemical shifts and fragmentation patterns .

Q. How is the crystal structure of 6-Ethynyl-2-methylindolizine determined, and what parameters define its molecular packing?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 293 K, with refinement using software like SHELX. Key parameters include unit cell dimensions (e.g., monoclinic system, space group P2₁/c) and R-factor thresholds (<0.06 for reliability). For indolizine analogs, bond lengths (C–C: ~1.48 Å) and torsion angles are critical to confirm planar geometry .

- Table : Example crystallographic data from a related indolizine derivative:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 7.126 |

| b (Å) | 10.125 |

| R factor | 0.056 |

Q. What are the primary applications of 6-Ethynyl-2-methylindolizine in medicinal chemistry?

- Methodology : Evaluate bioactivity via receptor-binding assays (e.g., CRTH2 antagonism for anti-inflammatory applications). Derivatives like 2-methylindolizine acetic acid show efficacy in inhibiting prostaglandin D₂ receptors, with IC₅₀ values determined through dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Apply multi-technique validation:

NMR : Compare experimental ¹³C shifts with computed values (e.g., DFT calculations).

Mass Spec : Confirm molecular ion ([M+H]⁺) and fragmentation pathways using HRMS.

XRD : Resolve ambiguities (e.g., tautomerism) via SC-XRD-derived bond lengths .

- Case Study : Discrepancies in ethynyl proton signals may arise from solvent polarity; replicate experiments in deuterated DMSO and CDCl₃ to assess solvent effects .

Q. What experimental design principles ensure robust structure-activity relationship (SAR) studies for indolizine derivatives?

- Methodology :

Variable Control : Systematically modify substituents (e.g., ethynyl vs. methyl groups) while keeping core indolizine intact.

Assay Selection : Use standardized in vitro models (e.g., HEK293 cells expressing CRTH2) to measure ligand efficacy .

Data Analysis : Apply multivariate regression to correlate electronic/steric parameters (Hammett σ, logP) with bioactivity .

Q. How should researchers address uncertainties in synthetic yield optimization for 6-Ethynyl-2-methylindolizine?

- Methodology :

DoE (Design of Experiments) : Vary catalyst loading, temperature, and solvent polarity to identify optimal conditions.

Statistical Validation : Use ANOVA to assess significance of factors (e.g., Pd(PPh₃)₄ concentration vs. yield) .

Reproducibility : Document batch-to-batch variability and purity thresholds (>95% by HPLC) .

Q. What strategies mitigate bias in literature reviews for indolizine-based drug discovery?

- Methodology :

Search Protocol : Use multiple databases (PubMed, SciFinder) with controlled vocabularies (MeSH terms: "indolizine," "CRTH2 antagonists").

Inclusion Criteria : Prioritize peer-reviewed studies with full experimental details (e.g., synthetic procedures, IC₅₀ values) .

Contradiction Analysis : Compare conflicting bioactivity data by normalizing assay conditions (e.g., cell line, incubation time) .

Methodological Guidelines

- Data Presentation : Raw spectral data (NMR, MS) should be appended, while processed data (e.g., regression plots) are included in the main text .

- Terminology : Use IUPAC nomenclature consistently (e.g., "6-ethynyl-2-methylindolizine" instead of abbreviations) .

- Ethical Reporting : Disclose solvent waste protocols and safety data (e.g., LD₅₀ for intermediates) per ICMJE standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.